molecular formula C9H6F3N3 B1313136 5-(Trifluoromethyl)quinazolin-2-amine CAS No. 190273-74-6

5-(Trifluoromethyl)quinazolin-2-amine

Cat. No. B1313136
M. Wt: 213.16 g/mol
InChI Key: HTNKVZXYIUDZEK-UHFFFAOYSA-N
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Description

5-(Trifluoromethyl)quinazolin-2-amine, also known as TFBQA, is an organic synthetic compound that contains a quinazoline ring and a trifluoromethyl group. It has a molecular formula of C9H6F3N3 and a molecular weight of 213.16 g/mol .


Synthesis Analysis

Quinazoline derivatives, including 5-(Trifluoromethyl)quinazolin-2-amine, can be synthesized through various methods such as Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis reaction . A specific method for the synthesis of 2-(trifluoromethyl)quinazolin-4(3H)-ones involves a palladium-catalyzed three-component carbonylative reaction of trifluoroacetimidoyl chlorides and amines .


Molecular Structure Analysis

The molecular structure of 5-(Trifluoromethyl)quinazolin-2-amine consists of a quinazoline ring and a trifluoromethyl group . The InChI code for this compound is 1S/C9H6F3N3/c10-9(11,12)6-2-1-3-7-5(6)4-14-8(13)15-7/h1-4H,(H2,13,14,15) .


Physical And Chemical Properties Analysis

5-(Trifluoromethyl)quinazolin-2-amine is a white solid. Its molecular weight is 213.16 g/mol .

Scientific Research Applications

Structural Proof and Synthesis Applications

Structural Proof of Tetrazolo[1,5-a]quinazoline Derivatives : 5-Azidotetrazolo[1,5-a]quinazoline undergoes regio-selective nucleophilic aromatic substitution, providing a method for synthesizing 4-amino-2-(1,2,3-triazol-1-yl)quinazolines. This process demonstrates the utility of quinazoline derivatives in constructing complex heterocyclic systems, potentially useful in developing new pharmaceuticals (Kalniņa et al., 2014).

Palladium-catalyzed Synthesis : A palladium-catalyzed three-component carbonylative synthesis of 2-(trifluoromethyl)quinazolin-4(3H)-ones from trifluoroacetimidoyl chlorides and amines has been developed, showing broad substrate scope and high efficiency. This methodology could be pivotal for late-stage modifications of natural molecules and the synthesis of bioactive alkaloids (Chen et al., 2020).

Biological Activity and Medicinal Chemistry Applications

Adenosine Receptor Antagonists : 2-Amino[1,2,4]triazolo[1,5‐c]quinazolines have been identified as potent adenosine receptor antagonists, leading to the discovery of compounds with significant potential for treating neurological conditions, showcasing the therapeutic relevance of quinazoline derivatives in central nervous system disorders (Burbiel et al., 2016).

Antimicrobial Agents : The synthesis of novel pyrazolo[3,4-d]pyrimidine derivatives as potential antimicrobial agents illustrates another application of quinazoline derivatives in addressing infectious diseases (Holla et al., 2006).

Antihyperglycemic Activity : Some quinazolin-4-ones have shown significant antihyperglycemic activity, further highlighting the versatility of quinazoline derivatives in developing treatments for metabolic disorders (Ram et al., 2003).

Safety And Hazards

The safety data sheet for 5-(Trifluoromethyl)quinazolin-2-amine can be found at Apollo Scientific Ltd . For more detailed safety and hazard information, please refer to the provided link .

Future Directions

Quinazoline derivatives, including 5-(Trifluoromethyl)quinazolin-2-amine, have drawn significant attention in the field of medicinal chemistry due to their wide range of biological activities . Future research may focus on the development of novel synthesis methods and the exploration of their potential applications in biology, pesticides, and medicine .

properties

IUPAC Name

5-(trifluoromethyl)quinazolin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F3N3/c10-9(11,12)6-2-1-3-7-5(6)4-14-8(13)15-7/h1-4H,(H2,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTNKVZXYIUDZEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C=NC(=NC2=C1)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50440750
Record name 5-(Trifluoromethyl)quinazolin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50440750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Trifluoromethyl)quinazolin-2-amine

CAS RN

190273-74-6
Record name 5-(Trifluoromethyl)-2-quinazolinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=190273-74-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(Trifluoromethyl)quinazolin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50440750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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